molecular formula C15H12N2O B11875570 2-(6-Methylpyridin-2-yl)quinolin-8-ol CAS No. 648896-66-6

2-(6-Methylpyridin-2-yl)quinolin-8-ol

Cat. No.: B11875570
CAS No.: 648896-66-6
M. Wt: 236.27 g/mol
InChI Key: ICXZHQLMGBCVBA-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)quinolin-8-ol is a heterocyclic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a quinoline ring fused with a pyridine ring, with a hydroxyl group at the 8th position and a methyl group at the 6th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)quinolin-8-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acetyl-6-methylpyridine with 2-aminobenzyl alcohol under acidic conditions to form the quinoline ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal functions.

    Pathways Involved: The compound can induce apoptosis in cancer cells by activating the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a therapeutic agent make it a valuable compound for further research and development .

Properties

CAS No.

648896-66-6

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)quinolin-8-ol

InChI

InChI=1S/C15H12N2O/c1-10-4-2-6-12(16-10)13-9-8-11-5-3-7-14(18)15(11)17-13/h2-9,18H,1H3

InChI Key

ICXZHQLMGBCVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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